
N-Dodecyl-2-hydroxy-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Dodecyl-2-hydroxy-2-methylpropanamide: is an organic compound with the molecular formula C16H33NO2 . It is characterized by a long dodecyl chain attached to a hydroxy-methylpropanamide group. This compound is known for its surfactant properties, making it useful in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Amidation Reaction: One common method to synthesize N-Dodecyl-2-hydroxy-2-methylpropanamide involves the amidation of dodecylamine with 2-hydroxy-2-methylpropanoic acid. This reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of dodecyl nitrile in the presence of a suitable catalyst like palladium on carbon (Pd/C) to yield the desired amide.
Industrial Production Methods: Industrial production of this compound often involves large-scale amidation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-Dodecyl-2-hydroxy-2-methylpropanamide can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Corresponding amines.
Substitution: Various substituted amides depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-Dodecyl-2-hydroxy-2-methylpropanamide is used as a surfactant in chemical reactions to enhance solubility and stability of reactants and products.
Biology: In biological research, this compound is employed in the formulation of buffers and media to maintain cell membrane integrity and facilitate protein extraction.
Medicine: this compound is investigated for its potential use in drug delivery systems due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic molecules.
Industry: The compound is widely used in the production of detergents, emulsifiers, and dispersants due to its excellent surfactant properties.
Wirkmechanismus
The mechanism by which N-Dodecyl-2-hydroxy-2-methylpropanamide exerts its effects is primarily through its surfactant properties. It reduces surface tension, allowing for better interaction between different phases (e.g., oil and water). This property is crucial in applications such as emulsification, where it helps in stabilizing emulsions by preventing the coalescence of droplets.
Molecular Targets and Pathways:
Cell Membranes: The compound interacts with lipid bilayers, enhancing permeability and facilitating the transport of molecules across cell membranes.
Proteins: It can bind to proteins, altering their conformation and stability, which is useful in protein extraction and purification processes.
Vergleich Mit ähnlichen Verbindungen
- N-Dodecyl-2-hydroxy-2-methylpropanoic acid
- N-Dodecyl-2-hydroxy-2-methylpropylamine
- N-Dodecyl-2-hydroxy-2-methylpropyl chloride
Uniqueness: N-Dodecyl-2-hydroxy-2-methylpropanamide stands out due to its specific combination of a long hydrophobic dodecyl chain and a hydrophilic hydroxy-methylpropanamide group. This unique structure imparts excellent surfactant properties, making it more effective in reducing surface tension and stabilizing emulsions compared to its analogs.
Eigenschaften
CAS-Nummer |
847475-34-7 |
|---|---|
Molekularformel |
C16H33NO2 |
Molekulargewicht |
271.44 g/mol |
IUPAC-Name |
N-dodecyl-2-hydroxy-2-methylpropanamide |
InChI |
InChI=1S/C16H33NO2/c1-4-5-6-7-8-9-10-11-12-13-14-17-15(18)16(2,3)19/h19H,4-14H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
QBVRTYJUMKTEOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCNC(=O)C(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B14197773.png)
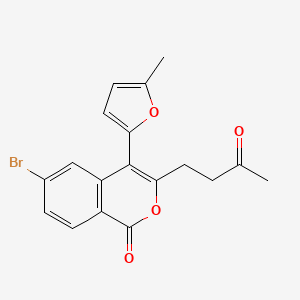


![1-[(2S)-1-Phenylpropan-2-yl]piperidine](/img/structure/B14197797.png)
![2,8-Dimethyl-1-phenyl-1,8-dihydropyrrolo[2,3-b]indole-3-carbonitrile](/img/structure/B14197799.png)
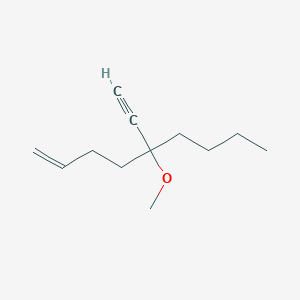
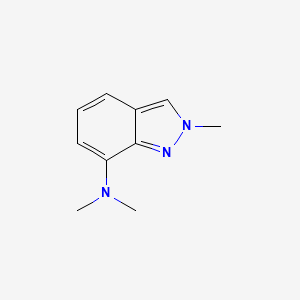
![6,7-Dimethyltetrazolo[1,5-a]pyridine](/img/structure/B14197822.png)
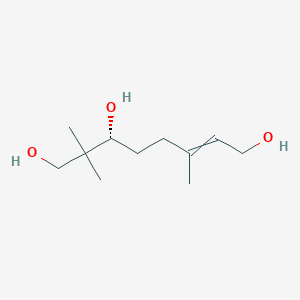
![2-(Difluoromethyl)-N-[2-(1-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B14197829.png)
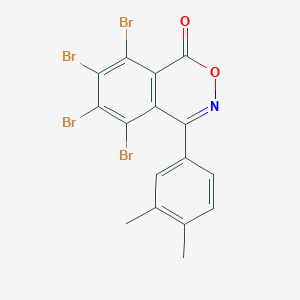
![2-[5-(7-Phenylheptane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14197861.png)

